molecular formula C24H18Cl2N2O B2488489 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine CAS No. 477846-92-7

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine

Cat. No. B2488489
CAS RN: 477846-92-7
M. Wt: 421.32
InChI Key: ZLHWBHJOHQAXMG-UHFFFAOYSA-N
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Description

The compound of interest, "2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine," is a pyrimidine derivative. Pyrimidine derivatives have been extensively studied for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential applications in pharmaceuticals and organic chemistry due to the presence of dichlorophenyl and methylphenyl groups.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization and chloridization reactions, using various raw materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. The synthesis of similar compounds has been achieved with a yield of about 46% and purity higher than 99.5% under optimal conditions (Liu Guo-ji, 2009).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives reveals that the pyrimidine rings are planar, with significant displacements from this plane by ring-substituent atoms. This polarization of the electronic structures is evident in bond distances within the molecule. Crystallography studies often show hydrogen bonding forming sheets built from rings, indicating a stable crystal structure (Jorge Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including solvolysis and dehydrobromination, leading to the formation of isopropenylpyrimidines. These reactions are influenced by substituents on the pyrimidine ring, which can affect the reaction rates and product distributions (D. J. Brown & P. Waring, 1977).

Scientific Research Applications

Antibacterial Properties

  • Pyrimidine derivatives, similar in structure to the compound , have been studied for their antibacterial properties. Compounds with a pyrimidine system and various phenyl ring substituents showed notable antibacterial activity. These properties are linked to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituents attached to phenyl rings (Cieplik et al., 2008).

Antifungal Activity

  • New pyrido[2,3-d]pyrimidine derivatives have been synthesized for their antifungal activity. Some derivatives exhibited significant antifungal activities, highlighting the potential of pyrimidine-based compounds in developing antifungal agents (Hanafy, 2011).

Corrosion Inhibition

  • Pyrimidine-2-thione derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. These compounds effectively hindered corrosion by adsorbing on the metal surface, showcasing the utility of pyrimidine derivatives in industrial applications (Soltani et al., 2015).

Anti-inflammatory and Analgesic Properties

  • Certain pyrimidine heterocycles have been synthesized and screened for analgesic and anti-inflammatory activities. These studies revealed that the nature of the substituent in the pyrimidine derivative played a major role in its anti-inflammatory and analgesic activities, with chlorophenyl substitution showing potent effects (Muralidharan et al., 2019).

Anticancer Activity

  • Novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Many of these compounds displayed potent anticancer activity on various human cancer cell lines, comparable to established chemotherapy drugs (Hafez & El-Gazzar, 2017).

Antiviral Activity

  • Substituted 2,4-diaminopyrimidine derivatives have been shown to inhibit retrovirus replication in cell culture. This includes significant inhibitory activity against human immunodeficiency virus, underscoring the potential of pyrimidine derivatives in antiviral therapy (Hocková et al., 2003).

Liquid Crystal Properties

  • Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized to examine their liquid crystal properties. Compounds with methyl and methoxy groups in lateral positions were found to be nematic liquid crystals, indicating applications in display technologies (Mikhaleva, 2003).

Synthesis and Structural Studies

  • Synthesis and X-ray crystallography studies of pyrimidine derivatives, including ones with methoxyphenyl groups, have contributed to understanding their structural properties. These studies are fundamental to designing compounds with desired biological and physical properties (Akkurt et al., 2003).

Miscellaneous Applications

  • Pyrimidine derivatives have also been studied for various other applications, including as intermediates in pharmaceutical synthesis and in the synthesis of novel compounds with potential for various biological activities (Zhou et al., 2019).

properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O/c1-16-2-5-18(6-3-16)23-12-13-27-24(28-23)19-7-9-20(10-8-19)29-15-17-4-11-21(25)22(26)14-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWBHJOHQAXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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